molecular formula C10H8BrNO2 B13907216 Methyl 7-bromo-1H-indole-4-carboxylate

Methyl 7-bromo-1H-indole-4-carboxylate

Cat. No.: B13907216
M. Wt: 254.08 g/mol
InChI Key: QNPVEWSUVHMIGP-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1H-indole-4-carboxylate (CAS 1360951-58-1) is a high-purity brominated indole derivative that serves as a versatile and crucial synthetic intermediate in organic chemistry and drug discovery research . This compound features a molecular formula of C 10 H 8 BrNO 2 and a molecular weight of 254.08 g/mol. Its structure incorporates two key reactive sites: a bromine substituent at the 7-position of the indole ring and a methyl ester functional group at the 4-position. This strategic arrangement allows the molecule to undergo diverse chemical transformations, most notably serving as a pivotal substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce complex aryl or alkyl groups, thereby enabling the efficient construction of sophisticated molecular architectures . The indole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active molecules and approved pharmaceuticals . As such, this compound is a valuable building block for the synthesis of novel indole-based compounds with potential pharmacological activities. Research indicates that indole derivatives exhibit a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antioxidant properties . This compound, in particular, can be utilized to develop and explore new chemical entities for these therapeutic areas. It is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use in humans or animals. Handling should be conducted in accordance with good laboratory practices. The supplied safety information indicates a warning signal word and hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should refer to the corresponding Safety Data Sheet (SDS) for detailed handling, storage, and disposal protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

methyl 7-bromo-1H-indole-4-carboxylate

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3

InChI Key

QNPVEWSUVHMIGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CNC2=C(C=C1)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for Methyl 7 Bromo 1h Indole 4 Carboxylate

Retrosynthetic Analysis of the Methyl 7-bromo-1H-indole-4-carboxylate Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several disconnection approaches can be envisioned, corresponding to major indole (B1671886) synthesis methodologies.

C2–N1 and C7a–C3a Disconnection (Fischer Indole Synthesis): This approach, central to the Fischer indole synthesis, involves disconnecting the N1–C2 bond and the aromatic C7a–C3a bond, leading back to a substituted phenylhydrazine (B124118) and a carbonyl compound. The key precursor would be (2-bromo-5-(methoxycarbonyl)phenyl)hydrazine. The challenge lies in the synthesis and stability of this specific hydrazine (B178648) and controlling the cyclization to favor the desired isomer.

C3–C3a Disconnection (Bartoli Indole Synthesis): The Bartoli synthesis is particularly well-suited for 7-substituted indoles. wikipedia.orgingentaconnect.com The retrosynthetic disconnection breaks the C3–C3a bond, pointing to an ortho-substituted nitroarene and a vinyl Grignard reagent as precursors. wikipedia.org For the target molecule, this translates to a derivative of methyl 2-bromo-5-nitrobenzoate, which would react with vinyl magnesium bromide to construct the indole core.

N1–C7a and C3–C2 Disconnection (Palladium-Catalyzed Annulation): Modern transition-metal-catalyzed methods offer powerful disconnections. A Sonogashira coupling strategy involves disconnecting the N1–C7a and C2–C3 bonds, leading to a 2-alkynyl aniline (B41778) derivative. mdpi.com The precursor would be an appropriately substituted o-haloaniline, such as methyl 2-amino-3-bromo-6-(alkynyl)benzoate, which can undergo an intramolecular cyclization (annulation) to form the indole ring.

C3a–C4 and N1–C7a Disconnection (Madelung/Reissert Pathways): Classical cyclization methods like the Madelung and Reissert syntheses involve intramolecular reactions. A Madelung approach would disconnect across the N1–C2 bond, suggesting an N-acyl-o-toluidine precursor, such as methyl 2-(acylamino)-3-bromotoluene-6-carboxylate. The Reissert synthesis disconnects to an o-nitrotoluene derivative, which would require significant functional group manipulation to achieve the target substitution pattern. wikipedia.org

These varied retrosynthetic pathways highlight the flexibility available to synthetic chemists, with the choice of route often depending on the availability of starting materials, desired scale, and functional group tolerance.

Palladium-Catalyzed Coupling and Annulation Reactions

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. mdpi.com These methods offer powerful and flexible strategies for constructing complex heterocyclic scaffolds like substituted indoles, often from readily available precursors. nih.govresearchgate.net

The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern indole synthesis. libretexts.orgnih.gov A common strategy involves a Sonogashira coupling followed by an intramolecular cyclization (annulation) in a one-pot or sequential manner. mdpi.com

A typical pathway for indole synthesis involves:

Sonogashira Coupling: An o-haloaniline is coupled with a terminal alkyne using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine. nih.govnih.gov

Cyclization: The resulting o-alkynyl aniline intermediate undergoes intramolecular cyclization to form the indole ring. This step can be promoted by the same palladium catalyst or by other reagents and often proceeds via hydroamination of the triple bond. mdpi.com

For the synthesis of this compound, a potential route could start with methyl 2-amino-3,6-dibromobenzoate. A regioselective Sonogashira coupling with an alkyne like trimethylsilylacetylene (B32187) at the more reactive C6-bromine, followed by cyclization and desilylation, could construct the indole core. This approach provides a modular way to build complexity, as various substituted alkynes can be employed. nih.gov

The Heck reaction , which couples an alkene with an aryl halide, can also be adapted for indole synthesis. An intramolecular Heck reaction is a common strategy, where an o-haloaniline bearing an adjacent olefin-containing side chain is cyclized using a palladium catalyst. While less common for this specific substitution pattern, a precursor like methyl 2-amino-3-bromo-6-vinylbenzoate could potentially undergo an intramolecular Heck cyclization to form the indole-4-carboxylate scaffold.

Table 3: Common Palladium Catalyst Systems for Indole Synthesis
Reaction TypePalladium SourceLigandCo-catalyst/BaseTypical SubstratesReference
Sonogashira CouplingPdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃PPh₃, P(t-Bu)₃CuI, Et₃N, Cs₂CO₃o-Iodoanilines, Terminal Alkynes mdpi.com, nih.gov, nih.gov
Intramolecular Heck ReactionPd(OAc)₂, Pd(PPh₃)₄PPh₃, dppfEt₃N, K₂CO₃o-Halo-N-allylanilines organic-chemistry.org
Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃BINAP, XantphosNaOt-Bu, K₃PO₄o,o'-Dihaloarenes, Amines nih.gov

C-H Activation and Direct Arylation Methods for Indole Synthesis

The construction of the indole nucleus has been significantly advanced by the advent of C-H activation and direct arylation methodologies. These approaches offer an atom-economical and efficient alternative to traditional named reactions, often reducing the number of synthetic steps and the need for pre-functionalized starting materials. Transition metal catalysts, particularly palladium and rhodium, have been pivotal in the development of these strategies.

Palladium-catalyzed direct arylation, for instance, allows for the formation of C-C bonds between an indole core and an aryl halide. While C2 and C3 arylations of indoles are more common due to the inherent reactivity of the pyrrole (B145914) ring, methods for functionalization at the benzene (B151609) portion of the indole have been developed. nih.gov Achieving C7 selectivity often requires the use of a directing group on the indole nitrogen to guide the metal catalyst to the desired position. nih.gov

Rhodium catalysis has also emerged as a powerful tool for the regioselective C-H functionalization of indoles. By employing specific directing groups, researchers have been able to achieve functionalization at the C7 position, a challenging feat due to the steric hindrance and electronic properties of the indole ring system. These advanced methods provide a potential, albeit complex, route to precursors of this compound.

Reductive N-Heteroannulation Approaches

Reductive N-heteroannulation of 2-nitrostyrenes represents a powerful and versatile method for the synthesis of a wide array of substituted indoles. researchgate.net This palladium-catalyzed reaction utilizes carbon monoxide as a reductant to facilitate the cyclization of a 2-nitrostyrene precursor into the corresponding indole. researchgate.net The reaction is known for its tolerance of various functional groups on both the aromatic ring and the vinyl substituent, making it a valuable tool for the synthesis of complex indole structures.

The synthesis of 4-substituted indoles, in particular, has been shown to be highly successful using this methodology, with yields often being excellent regardless of the electronic nature of the substituents. researchgate.net This makes the reductive N-heteroannulation of a suitably substituted 2-nitrostyrene a promising strategy for the synthesis of the indole-4-carboxylate core of the target molecule.

Catalyst SystemReductantTemperature (°C)Pressure (atm)SolventYield (%)Reference
Pd(OAc)₂ / PPh₃CO704Acetonitrile (B52724)Moderate to Excellent researchgate.net
Pd(OAc)₂ / 1,10-phenanthrolineCO801DMFHigh

Table 1: Representative Conditions for Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes.

Regioselective Bromination Techniques on Indole Systems

The introduction of a bromine atom at the C7 position of the indole ring is a critical step in the synthesis of this compound. Achieving the desired regioselectivity can be challenging due to the multiple reactive sites on the indole nucleus.

Direct Bromination Studies of Indole-4-carboxylates

Direct bromination of the indole ring typically occurs at the electron-rich C3 position. If the C3 position is blocked, electrophilic substitution tends to occur at the C5 position. Achieving selective bromination at the C7 position of an indole-4-carboxylate is a significant challenge and is not a commonly reported transformation. The presence of the carboxylate group at the C4 position influences the electron density distribution of the benzene ring, further complicating the regiochemical outcome of direct electrophilic bromination.

Bromination of Precursors and Subsequent Cyclization

A more reliable strategy for the synthesis of 7-bromoindoles involves the bromination of a suitable aromatic precursor prior to the formation of the indole ring. This approach allows for unambiguous placement of the bromine atom at the desired position. For example, a substituted toluene (B28343) derivative, such as 3-bromo-2-nitrotoluene, can serve as a starting material. The nitro group can then be elaborated to form the pyrrole ring of the indole through various synthetic routes, including the Fischer indole synthesis or reductive cyclization methods.

The Fischer indole synthesis, a classic method for indole formation, involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. By starting with a 2-bromo-5-carboxyphenylhydrazine derivative, the resulting indole will bear the bromine atom at the C7 position and the carboxylic acid at the C4 position.

PrecursorBrominating AgentCyclization MethodKey Features
Substituted AnilineN-Bromosuccinimide (NBS)Fischer Indole SynthesisControlled bromination prior to indole formation.
2-Nitrotoluene derivativeBr₂Reductive N-HeteroannulationEnsures C7 bromine substitution.

Table 2: Strategies for the Synthesis of 7-Bromoindoles via Precursor Bromination.

Esterification and Transesterification Reactions of Indole Carboxylic Acids

The final step in the synthesis of this compound is the conversion of the carboxylic acid group at the C4 position into a methyl ester. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com

Stereochemical Considerations in the Synthesis of Related Chiral Indole Derivatives

While this compound itself is an achiral molecule, the broader field of indole synthesis is rich with examples of stereochemical control. The development of asymmetric methods for the synthesis of chiral indole-containing compounds is of great importance in medicinal chemistry, as the biological activity of many drugs is dependent on their stereochemistry.

Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched indole derivatives. Chiral catalysts, including transition metal complexes and organocatalysts, have been successfully employed in a variety of reactions to introduce chirality into the indole framework. For example, asymmetric C-H functionalization and cycloaddition reactions have been developed to create stereogenic centers with high levels of enantioselectivity. These advanced synthetic methods, while not directly applicable to the synthesis of the achiral target compound, highlight the sophistication and versatility of modern organic chemistry in constructing complex molecular architectures.

Optimization of Reaction Conditions, Catalytic Systems, and Solvent Effects

The synthesis of this compound can be approached through several strategic pathways, primarily involving either the construction of the indole ring from a pre-brominated precursor or the late-stage bromination of the pre-formed indole-4-carboxylate. The optimization of each approach is critical for maximizing yield, purity, and cost-effectiveness.

One of the foundational methods for indole synthesis is the Fischer indole synthesis. For the target molecule, this would involve the reaction of a (bromophenyl)hydrazine with a pyruvate (B1213749) derivative. The optimization of this classical reaction often involves the choice of acid catalyst and solvent. While strong Brønsted acids like sulfuric or polyphosphoric acid have been traditionally used, modern approaches often favor Lewis acids such as zinc chloride, which can offer milder reaction conditions and improved yields. google.com

A more contemporary and versatile approach involves the direct C-H functionalization of the indole nucleus. Transition-metal catalysis, particularly with palladium, has become a cornerstone for the site-selective functionalization of indoles at the C4 to C7 positions of the benzene ring. nih.govrsc.org The synthesis could proceed via direct C-H bromination at the C7 position of Methyl 1H-indole-4-carboxylate. The success of such reactions is highly dependent on the directing group on the indole nitrogen and the catalytic system employed. nih.gov

Alternatively, palladium-catalyzed reductive N-heteroannulation of a substituted 2-nitrostyrene offers an efficient route to functionalized indoles. orgsyn.org The optimization of this process typically involves screening palladium sources, phosphine (B1218219) ligands, and reaction solvents to achieve high yields under mild conditions.

Catalytic Systems: Palladium-based catalysts are paramount in modern indole synthesis. Systems involving palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with phosphine ligands like triphenylphosphine (B44618) (PPh₃) or Xantphos are frequently employed. beilstein-journals.orgnih.gov The choice of ligand is crucial; for instance, bulky, electron-rich ligands can enhance the efficiency of C-N bond formation in cross-coupling reactions. beilstein-journals.org For Fischer-type cyclizations, Lewis acids like zinc chloride (ZnCl₂) are effective catalysts. google.com

Solvent Effects: The reaction solvent can dramatically influence the outcome of the synthesis. In palladium-catalyzed cross-coupling reactions, solvent polarity can affect the nature of the active catalytic species and thus the reaction's selectivity. acs.org For instance, polar aprotic solvents like dimethylformamide (DMF) or dioxane are commonly used for palladium-catalyzed reactions, facilitating the dissolution of reagents and stabilizing charged intermediates. beilstein-journals.orgnih.gov In contrast, nonpolar solvents might be preferred in other contexts to minimize side reactions. The choice between solvents like ethanol (B145695), ethylene (B1197577) glycol, or higher boiling point ethers can also impact reaction temperature and solubility, thereby affecting reaction rates and yields. google.com

Optimization of Bromination: When the synthetic strategy involves late-stage bromination of the indole core, N-bromosuccinimide (NBS) is a commonly used reagent. The optimization of this step is critical to ensure regioselectivity and avoid over-bromination. The reaction conditions, including solvent, temperature, and the stoichiometry of NBS, must be carefully controlled. For example, performing the reaction at low temperatures in a solvent like DMF or tetrahydrofuran (B95107) (THF) can enhance selectivity for the desired monobrominated product.

Below are interactive data tables summarizing typical optimization studies for key reaction types in the synthesis of functionalized indoles.

Table 1: Optimization of Palladium-Catalyzed C-N Coupling Conditions
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane10075
2Pd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Dioxane10088
3Pd₂(dba)₃ (2.5)Xantphos (10)K₂CO₃Dioxane10085
4Pd₂(dba)₃ (2.5)SPhos (10)Cs₂CO₃Dioxane10065
5Pd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Toluene11050
Table 2: Optimization of Bromination with NBS
EntryNBS (equiv.)SolventTemp (°C)Time (h)Yield of Mono-brominated Product (%)
11.05DMF0260 (plus starting material)
21.2DMF0285
31.5DMF0270 (plus di-brominated product)
41.2CH₂Cl₂0478
51.2DMF25180

Green Chemistry Approaches in the Synthesis of Indole Carboxylates

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like indole carboxylates to minimize environmental impact and enhance safety. researchgate.net This involves the use of less hazardous reagents, alternative energy sources, and environmentally benign solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating. researchgate.net For the synthesis of indole-2-carboxylic acid esters, microwave-assisted condensation reactions in ionic liquids have proven highly effective. researchgate.net This approach offers advantages such as operational simplicity and mild reaction conditions, which are key tenets of green chemistry.

Alternative Solvents and Catalysts: The development of greener synthetic routes for indole derivatives has focused on replacing hazardous solvents and catalysts. Water, ionic liquids, and solvent-free reaction conditions are gaining prominence. researchgate.net For instance, some indole syntheses can be performed in water, which is the most environmentally friendly solvent. The use of recyclable catalysts, such as nanocatalysts or catalysts supported on solid phases, is another important green chemistry strategy that facilitates product purification and reduces waste.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product (high atom economy) are inherently greener. C-H activation and functionalization reactions are excellent examples of atom-economical processes, as they avoid the pre-functionalization of substrates, thus reducing the number of synthetic steps and the generation of waste. nih.govrsc.org

By integrating these green chemistry principles, the synthesis of this compound and other valuable indole derivatives can be made more sustainable and environmentally responsible, aligning with the future direction of chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation of Methyl 7 Bromo 1h Indole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Detailed Proton (¹H) NMR Spectral Analysis and Assignment

The ¹H NMR spectrum of Methyl 7-bromo-1H-indole-4-carboxylate is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, including shielding and deshielding effects from adjacent functional groups.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-N18.1 - 8.3Broad Singlet-
H-C27.3 - 7.5Triplet~2.5 - 3.0
H-C36.6 - 6.8Triplet~2.5 - 3.0
H-C57.8 - 8.0Doublet~8.0 - 8.5
H-C67.2 - 7.4Doublet~8.0 - 8.5
O-CH₃3.9 - 4.1Singlet-

N-H Proton (H-N1): This proton, attached to the nitrogen of the pyrrole (B145914) ring, is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and the influence of the indole (B1671886) ring system.

Pyrrole Protons (H-C2, H-C3): These protons will likely appear as triplets due to coupling with each other. Their chemical shifts are characteristic of protons on an electron-rich pyrrole ring.

Benzene (B151609) Ring Protons (H-C5, H-C6): These protons form an AX spin system and are expected to appear as doublets with a typical ortho-coupling constant. The H-C5 proton is deshielded by the adjacent ester group, leading to a downfield shift.

Methyl Protons (O-CH₃): The three protons of the methyl ester group will appear as a sharp singlet, as they are chemically equivalent and not coupled to other protons.

Comprehensive Carbon-¹³C NMR Spectroscopy (including DEPT and APT)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) experiments would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)DEPT/APT Information
C=O165 - 170Quaternary (absent in DEPT-135)
C2125 - 128CH (positive in DEPT-135)
C3102 - 105CH (positive in DEPT-135)
C3a127 - 130Quaternary (absent in DEPT-135)
C4120 - 123Quaternary (absent in DEPT-135)
C5122 - 125CH (positive in DEPT-135)
C6128 - 131CH (positive in DEPT-135)
C7115 - 118Quaternary (absent in DEPT-135)
C7a135 - 138Quaternary (absent in DEPT-135)
O-CH₃51 - 53CH₃ (positive in DEPT-135)

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

Indole Ring Carbons: The chemical shifts of the indole ring carbons are characteristic of this heterocyclic system. The carbon attached to the bromine (C7) will be influenced by the halogen's electronegativity and heavy atom effect.

Methyl Carbon (O-CH₃): The methyl carbon of the ester group will appear at a typical upfield chemical shift.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include H-C2 with H-C3, and H-C5 with H-C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C2, C3, C5, C6, and the O-CH₃ group based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the positions of the substituents. For instance, correlations between the O-CH₃ protons and the C=O and C4 carbons would confirm the placement of the methyl carboxylate group. Correlations from H-C5 and H-C6 to the brominated carbon (C7) would confirm the bromine's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could show correlations between protons that are close in space, further confirming the structure. For example, a NOESY correlation might be observed between the H-C5 proton and the O-CH₃ protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the elemental formula. For this compound (C₁₀H₈BrNO₂), the presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Expected HRMS Data:

IonCalculated Exact Mass (m/z)
[C₁₀H₈⁷⁹BrNO₂]⁺252.9738
[C₁₀H₈⁸¹BrNO₂]⁺254.9718

The observation of this isotopic pattern is a strong indicator of the presence of a single bromine atom in the molecule.

Fragmentation Pathway Analysis and Structural Deductions

In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo fragmentation, providing valuable structural information. The fragmentation of this compound would be expected to follow pathways characteristic of both indole and methyl ester functionalities.

Plausible Fragmentation Pathways:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of a stable acylium ion.

[M]⁺ → [M - OCH₃]⁺ + •OCH₃

Loss of the methyl group (-CH₃): Loss of the methyl radical from the ester is also possible.

[M]⁺ → [M - CH₃]⁺ + •CH₃

Loss of the entire ester group (-COOCH₃): Cleavage of the bond between the indole ring and the ester group can occur.

[M]⁺ → [C₉H₆BrN]⁺ + •COOCH₃

Fragmentation of the indole ring: The indole ring itself can undergo fragmentation, often involving the loss of HCN from the pyrrole ring, which is a characteristic fragmentation for indoles.

Loss of Bromine: The bromine atom can be lost as a radical, which would be evident by the loss of the characteristic isotopic pattern in the resulting fragment ion.

[M]⁺ → [M - Br]⁺ + •Br

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its principal functional groups. The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. researchgate.net The ester functional group gives rise to two prominent vibrations: a strong, sharp absorption band for the carbonyl (C=O) stretch, anticipated between 1725-1700 cm⁻¹, and a distinct C-O stretching band within the 1300-1200 cm⁻¹ range.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the indole ring system will produce a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 600-500 cm⁻¹.

Table 1: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Indole N-H Stretch 3400 - 3300 Medium, Sharp
Aromatic C-H Stretch 3100 - 3000 Medium
Ester C=O Stretch 1725 - 1700 Strong, Sharp
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
Ester C-O Stretch 1300 - 1200 Strong

Note: The values in this table are predicted based on characteristic functional group absorption regions and data from analogous indole compounds.

In the solid state, indole derivatives containing an N-H group are capable of forming intermolecular hydrogen bonds. libretexts.orgkhanacademy.org For this compound, it is highly probable that the indole N-H group (the hydrogen bond donor) interacts with the carbonyl oxygen of the methyl carboxylate group of a neighboring molecule (the hydrogen bond acceptor).

This intermolecular hydrogen bonding would have a noticeable effect on the IR spectrum. The N-H stretching vibration would be expected to shift to a lower frequency (a redshift) and become broader compared to its gas-phase or dilute solution spectrum. nih.gov Concurrently, the C=O stretching frequency of the ester would also be expected to shift to a lower wavenumber, as the hydrogen bond weakens the carbonyl double bond, making it easier to stretch. The magnitude of these shifts provides insight into the strength of the intermolecular hydrogen bonding network in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a well-characterized chromophore that gives rise to distinct absorption bands.

The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main absorption bands originating from π→π* transitions. These are often referred to as the ¹Lₐ and ¹Lₑ bands. nih.gov The ¹Lₑ transition, appearing at shorter wavelengths (around 270-280 nm for indole), often shows fine vibronic structure. The ¹Lₐ band is typically found at longer wavelengths (around 290 nm) and is more sensitive to substituent and solvent effects. nih.govcore.ac.uk

The presence of a bromine atom at the 7-position and a methyl carboxylate group at the 4-position is expected to modify the electronic structure of the indole chromophore. Both the bromo group (via its +R/-I effects) and the electron-withdrawing methyl carboxylate group can influence the energy of the electronic transitions. Electron-withdrawing groups on the benzene portion of the indole ring tend to cause a bathochromic (red) shift in the absorption maxima. core.ac.uk For example, 5-bromoindole (B119039) in ethanol (B145695) shows absorption maxima around 275 nm, 282 nm, and 298 nm. core.ac.uk Therefore, this compound is predicted to exhibit absorption maxima shifted to longer wavelengths compared to unsubstituted indole.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λₘₐₓ (nm)
¹Lₑ (π→π*) ~280 - 290

Note: These predictions are based on the known absorption of the indole chromophore and the expected influence of the bromo and methyl carboxylate substituents. nih.govcore.ac.uk

X-ray Crystallography

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a solid-state crystal lattice, providing definitive information on conformation, bond lengths, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, its solid-state conformation can be inferred from related structures. The indole ring system itself is expected to be essentially planar. The methyl carboxylate group at the 4-position may be slightly twisted out of the plane of the indole ring to minimize steric hindrance with the adjacent C5-H bond.

Table 3: Plausible Intermolecular Interactions in the Crystal Structure of this compound

Interaction Type Donor Acceptor Expected Distance Range (Å)
Hydrogen Bond N-H O=C (ester) D···A: 2.8 - 3.0
Halogen Bond C-Br O=C (ester) Br···O: 3.0 - 3.4

Note: This table presents hypothetical interactions based on the analysis of related crystal structures, such as those of other bromo-indole derivatives. researchgate.net

In-depth Spectroscopic and Structural Data for this compound Currently Unavailable in Publicly Accessible Research

A thorough review of scientific literature and chemical databases has revealed a significant lack of specific empirical data for the chemical compound This compound . Consequently, a detailed analysis as specified by the requested outline cannot be provided at this time.

The user's request focused on an advanced spectroscopic and structural elucidation of this specific molecule, with a required outline including:

Studies on Crystal Packing and Polymorphism

Fulfilling these requirements necessitates access to specific crystallographic and advanced spectroscopic research findings for this compound. Despite extensive searches for such data, no peer-reviewed studies, crystallographic information files (CIFs), or detailed spectroscopic analyses corresponding to this exact compound could be located.

While research exists for other isomers and related bromo-indole structures, such as various methyl bromo-indole-carboxylates with different substitution patterns, this information is not transferable to the 7-bromo-4-carboxylate isomer. The precise positioning of the bromine atom and the methyl carboxylate group on the indole ring critically influences the molecule's electronic properties, steric configuration, and, consequently, its crystal packing, intermolecular interactions, and the orientation of its functional groups.

Without specific experimental data for this compound, any attempt to generate the requested in-depth scientific article would be speculative and would not meet the required standards of scientific accuracy. Further empirical research, including single-crystal X-ray diffraction and advanced NMR spectroscopy, would be necessary to produce the data required for the requested analysis.

Mechanistic Investigations and Reaction Pathway Characterization

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The synthesis of Methyl 7-bromo-1H-indole-4-carboxylate typically involves indole (B1671886) ring formation followed by electrophilic bromination. One common route is the Fischer indole synthesis. The mechanism for a related synthesis, the preparation of ethyl 4-bromo-7-methylindole-2-carboxylate, proceeds via the Fischer indole synthesis mechanism from a phenylhydrazone precursor in the presence of a Lewis acid catalyst like zinc chloride. The reaction involves a acs.orgacs.org-sigmatropic rearrangement of the enamine intermediate, followed by the loss of ammonia (B1221849) to form the aromatic indole ring google.com.

Another key step is the bromination of the indole core. This is an electrophilic aromatic substitution reaction. The indole ring is electron-rich, making it highly susceptible to electrophilic attack bhu.ac.in. The reaction proceeds through the formation of a Wheland intermediate, also known as a sigma complex, where the bromine electrophile adds to the indole ring. The stability of this intermediate dictates the position of substitution. Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the brominated product. For the synthesis of related 6-bromoindoles, the introduction of electron-withdrawing groups at the N1 position is a strategy used to direct bromination to the benzene (B151609) portion of the indole nucleus researchgate.net.

Understanding Regioselectivity and Stereoselectivity in Bromination and Cyclization

Regioselectivity in Bromination: The position of bromination on the indole ring is highly dependent on the reaction conditions and the directing effects of existing substituents. In the absence of strong directing groups, electrophilic attack on the indole nucleus preferentially occurs at the C3 position of the pyrrole (B145914) ring due to the formation of the most stable cationic intermediate bhu.ac.in. However, to achieve substitution at the C7 position, as in this compound, specific strategies are required.

One approach involves using a directing group. For instance, protecting the indole nitrogen with a bulky group can sterically hinder the C2 and C7 positions, but electronic effects are often more dominant. More effectively, a directing group can be placed at a position that electronically deactivates the pyrrole ring and directs the electrophile to the desired position on the benzene ring. Computational studies on related 4-substituted indazoles have shown that mapping the electrostatic potential can predict the sites most prone to electrophilic attack, with the C7 position being a favorable site for bromination under certain substitution patterns rsc.org. The regioselectivity of bromination can be controlled by varying substituents and the N(1) protecting group on the indole ring acs.org. For example, treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid leads to regioselective dibromination at the C5 and C6 positions nih.gov. Achieving C7-bromination often requires blocking other more reactive sites or using specific synthetic routes where the bromine is introduced before the indole ring is formed organic-chemistry.org.

Stereoselectivity in Cyclization: For the synthesis of the achiral target molecule, stereoselectivity is not a primary concern for the final product itself. However, in related cyclization reactions forming polycyclic indole derivatives, diastereoselectivity can be crucial. For instance, in the catalytic formal homo-Nazarov cyclization of aminocyclopropanes to form indole alkaloids, high diastereoselectivity is achieved through an acyliminium intermediate nih.gov. The stereochemical outcome of such reactions is often influenced by the catalyst and the substituents on the reacting partners rsc.org.

Mechanistic Insights into Metal-Catalyzed Transformations Involving Brominated Indoles

Brominated indoles like this compound are valuable substrates for metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds at the C7 position.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the functionalization of indoles mdpi.com. The general mechanism for a Suzuki-Miyaura cross-coupling reaction involving a 7-bromoindole (B1273607) derivative proceeds through a well-established catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the indole to form a Pd(II) intermediate.

Transmetalation: A boronic acid (or its boronate derivative) undergoes transmetalation with the Pd(II) complex, transferring the organic group from boron to palladium. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

A proposed catalytic cycle for a one-pot synthesis of indole-3-carboxylic acids from 4-bromoindole (B15604) carboxamides involves oxidative addition of the C-Br bond to Pd(0), followed by coordination of the amide to the palladium center, which activates it for nucleophilic attack acs.org.

In Heck reactions, the mechanism involves the oxidative addition of the bromoindole to a Pd(0) species, followed by migratory insertion of an alkene into the Pd-C bond and subsequent β-hydride elimination to yield the alkenylated indole rsc.org. The choice of ligand is critical in controlling the regioselectivity of such reactions rsc.org.

Nickel-Catalyzed Reactions: Nickel catalysis has also emerged as a powerful tool for C-H functionalization. A combination of nickel catalysis and photoredox-driven radical generation has been used for the arylation and acylation of benzylic C(sp³)–H bonds in indole derivatives. The mechanism involves the generation of an indole-derived radical via an electron transfer/proton transfer (ET/PT) process, which then engages in the nickel catalytic cycle nih.govrsc.org.

Table 1: Mechanistic Steps in Metal-Catalyzed Reactions of Brominated Indoles
Reaction TypeKey Mechanistic StepsRole of Brominated IndoleKey Intermediates
Suzuki-Miyaura CouplingOxidative Addition, Transmetalation, Reductive EliminationAryl halide substrateAryl-Pd(II)-halide complex
Heck AlkenylationOxidative Addition, Migratory Insertion, β-Hydride EliminationAryl halide substrateAryl-Pd(II)-alkene complex
Photoredox/Nickel Dual CatalysisElectron Transfer, Proton Transfer, Ni(I)/Ni(III) cycleRadical precursorIndole radical cation

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for this compound are scarce in the literature, kinetic studies on related indole reactions provide valuable insights. The rate of electrophilic substitution on indoles is influenced by the nucleophilicity of the indole and the electrophilicity of the attacking species uni-muenchen.de. The reaction rate can be significantly affected by substituents on the indole ring. Electron-donating groups generally increase the reaction rate, while electron-withdrawing groups, such as the carboxylate group in the target molecule, decrease it.

In palladium-catalyzed cross-dehydrogenative coupling reactions, kinetic studies have been used to elucidate the mechanism. For the coupling of indoles with β-ketoesters, kinetic data supported a mechanism where the product decomplexation from the palladium catalyst is the likely rate-determining step chemrxiv.org. The reaction rate showed a first-order dependence on the catalyst concentration chemrxiv.org.

Table 2: Factors Influencing Reaction Rates in Indole Chemistry
Reaction TypeFactorEffect on RateReference Principle
Electrophilic BrominationElectron-withdrawing group (e.g., -COOCH₃)Decreases rateReduces nucleophilicity of the indole ring. bhu.ac.in
Electrophilic BrominationPolar aprotic solventCan increase rateStabilizes charged intermediates. uni-muenchen.de
Pd-catalyzed C-H FunctionalizationCatalyst concentrationFirst-order dependenceIndicates catalyst involvement in the rate-determining step. chemrxiv.org
Pd-catalyzed C-H FunctionalizationLigand identityCan significantly alter rate and selectivityAffects stability and reactivity of catalytic intermediates. rsc.org

Investigation of Transition States and Intermediates

The characterization of transition states and intermediates is crucial for a deep mechanistic understanding and is often achieved through a combination of experimental techniques and computational chemistry.

Electrophilic Substitution: In the bromination of the indole ring, the key intermediate is the arenium ion or Wheland intermediate (sigma complex). The stability of this intermediate determines the regioselectivity of the reaction. For attack at C3, the positive charge can be delocalized over the benzene ring and the nitrogen atom without disrupting the benzene aromaticity, making it the most stable intermediate bhu.ac.in. Computational models, such as Density Functional Theory (DFT) calculations, are used to calculate the energies of these intermediates and the corresponding transition states, providing a quantitative basis for predicting regioselectivity acs.org.

Metal-Catalyzed Reactions: In palladium-catalyzed reactions, various organopalladium intermediates are involved. DFT calculations have been instrumental in elucidating the structures and energies of these species. For instance, in C-H activation reactions, computational studies can model the transition state of the C-H cleavage step, which is often the rate-determining step acs.org. In a Rhodium(II)-catalyzed C-H functionalization of indoles, DFT calculations suggested a mechanism involving a Rh-ylide intermediate with oxocarbenium character nih.gov. Similarly, for the excited-state dynamics of indole in solution, computational models have been used to investigate the transitions between different electronic states (¹Lₐ, ¹Lₑ, and ¹πσ*) that govern its fluorescence properties acs.org.

Chemical Reactivity and Derivatization Studies of Methyl 7 Bromo 1h Indole 4 Carboxylate

Modifications of the Methyl Ester Group at C-4

Amidation and Reduction to Aldehydes or Alcohols

The methyl ester group at the 4-position is a key site for functionalization. It can be readily converted into amides or reduced to the corresponding aldehyde or primary alcohol, providing access to a variety of derivatives.

Amidation: The conversion of the methyl ester to an amide can be achieved by direct aminolysis with an amine. This reaction is typically performed at elevated temperatures or catalyzed by Lewis acids or specific reagents that facilitate the amidation process. For instance, heating the methyl ester with a primary or secondary amine, either neat or in a suitable solvent, can furnish the corresponding 7-bromo-1H-indole-4-carboxamide. The reactivity can be enhanced by converting the ester to a more reactive acyl chloride or by using coupling agents commonly employed in peptide synthesis.

Reduction to Aldehydes or Alcohols: The reduction of the methyl ester can lead to either the corresponding aldehyde (7-bromo-1H-indol-4-yl)methanol or the primary alcohol 7-bromo-1H-indole-4-carbaldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester to the primary alcohol. masterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.org The reaction is generally carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. It is important to note that LiAlH₄ is a powerful reducing agent and may also affect other functional groups in the molecule if not used selectively. masterorganicchemistry.comrsc.org

Reduction to Aldehydes: Partial reduction of the ester to the aldehyde can be accomplished using sterically hindered and less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). rsc.orgorganic-chemistry.orgadichemistry.comyoutube.commasterorganicchemistry.com This reaction is highly temperature-dependent and is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. rsc.orgadichemistry.com The choice of solvent, stoichiometry of the reagent, and careful control of the reaction temperature are crucial for achieving a high yield of the aldehyde. A patent describes the reduction of a similar compound, methyl indole-4-carboxylate, to 4-hydroxymethylindole using isobutoxy aluminum hydride or lithium aluminum hydride. google.com

Table 1: Reduction of Methyl 7-bromo-1H-indole-4-carboxylate
ProductReagentTypical ConditionsReference
(7-Bromo-1H-indol-4-yl)methanolLithium aluminum hydride (LiAlH₄)Anhydrous THF or diethyl ether, 0 °C to room temperature masterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.org
7-Bromo-1H-indole-4-carbaldehydeDiisobutylaluminum hydride (DIBAL-H)Anhydrous toluene (B28343) or dichloromethane, -78 °C rsc.orgorganic-chemistry.orgadichemistry.comyoutube.commasterorganicchemistry.com

Transesterification with Different Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. masterorganicchemistry.comorganic-chemistry.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In a typical acid-catalyzed transesterification, the this compound would be heated in the presence of an excess of the desired alcohol and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium is driven towards the product by using a large excess of the reactant alcohol, which often serves as the solvent.

Base-catalyzed transesterification involves the use of a catalytic amount of a base, such as sodium alkoxide corresponding to the alcohol being used. This method is generally faster than the acid-catalyzed process but can be complicated by saponification if water is present.

Table 2: Transesterification of this compound
Catalyst TypeTypical ReagentsKey ConsiderationsReference
Acid-CatalyzedH₂SO₄, p-TsOH, Sc(OTf)₃Requires excess of the new alcohol to drive the equilibrium. masterorganicchemistry.comorganic-chemistry.org
Base-CatalyzedNaOR, K₂CO₃, K₂HPO₄Faster reaction rates, but sensitive to the presence of water which can lead to saponification. masterorganicchemistry.comorganic-chemistry.org

Reactivity at the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom of the indole ring is a nucleophilic center and can readily undergo various reactions, including alkylation, acylation, and the introduction of protecting groups.

Alkylation and Acylation Reactions at the Indole Nitrogen

N-Alkylation: The indole nitrogen can be alkylated by treatment with a suitable base followed by an alkylating agent. google.commdpi.com Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). nih.gov The choice of base and solvent can influence the reaction's efficiency and selectivity. A variety of alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates, can be employed to introduce different alkyl groups at the N-1 position. nih.govacs.org

N-Acylation: Acylation of the indole nitrogen can be achieved using acylating agents like acyl chlorides, anhydrides, or thioesters in the presence of a base. beilstein-journals.orgclockss.orgnih.gov Direct acylation with carboxylic acids is also possible under certain conditions, for example, using boric acid as a catalyst. clockss.org The N-acylated products are generally stable and can serve as important intermediates in further synthetic transformations. The use of thioesters as acylating agents in the presence of a base like cesium carbonate provides a chemoselective method for N-acylation. beilstein-journals.orgnih.gov

Introduction of Protecting Groups and their Cleavage

To control the reactivity of the indole ring during subsequent transformations, the nitrogen atom is often protected with a suitable protecting group. The choice of the protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

Common protecting groups for the indole nitrogen include:

Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). The Boc group is stable to a wide range of non-acidic conditions and can be cleaved under acidic conditions (e.g., trifluoroacetic acid).

SEM (2-(trimethylsilyl)ethoxymethyl): This group can be introduced using SEM-Cl and a base. It is stable to many reagents and can be removed with fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or under acidic conditions.

Sulfonyl groups (e.g., tosyl, benzenesulfonyl): These are introduced using the corresponding sulfonyl chlorides in the presence of a base. They are robust protecting groups and can be cleaved under reductive conditions or with strong bases.

The selection of the appropriate protecting group and the conditions for its introduction and cleavage are critical for the successful multi-step synthesis of complex molecules derived from this compound.

Electrophilic and Nucleophilic Reactions on the Indole Ring System

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution. researchgate.net The bromine atom at the 7-position and the methyl ester at the 4-position influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The C-3 position of the indole ring is generally the most nucleophilic and therefore the primary site for electrophilic attack. researchgate.net However, the substitution pattern of this compound can direct electrophiles to other positions. The electron-withdrawing nature of the methyl ester at C-4 may slightly deactivate the benzene (B151609) portion of the indole ring towards electrophilic attack. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The precise outcome of such reactions on this specific substrate would require experimental investigation, but it is anticipated that the pyrrole (B145914) ring would be more reactive than the benzene ring. uni-muenchen.de

Nucleophilic Aromatic Substitution: The bromine atom at the 7-position makes this position susceptible to nucleophilic aromatic substitution, particularly through transition metal-catalyzed cross-coupling reactions. core.ac.ukresearchgate.netnii.ac.jp Reactions such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings can be employed to introduce a wide variety of substituents at the C-7 position. These reactions typically require a palladium, copper, or other transition metal catalyst, a suitable ligand, and a base. For example, a Suzuki coupling with an arylboronic acid could be used to form a C-C bond at the 7-position, leading to 7-aryl-1H-indole-4-carboxylate derivatives.

Cycloaddition Reactions Involving the Indole Core

The indole ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions. These reactions provide powerful methods for the construction of complex polycyclic structures.

Diels-Alder Reaction: The indole nucleus can act as a diene in Diels-Alder reactions, particularly when the pyrrole double bond is involved. nih.govmnstate.eduwikipedia.orgyoutube.comkhanacademy.org The reaction of 6,7-indolynes, generated in situ from corresponding precursors, with dienes like furan (B31954) has been shown to proceed with high regioselectivity. nih.gov While specific studies on this compound are not available, it is conceivable that it could be converted to a 6,7-indolyne intermediate that could then undergo a Diels-Alder reaction.

1,3-Dipolar Cycloaddition: The indole ring can also participate as a dipolarophile in 1,3-dipolar cycloadditions. mdpi.comwikipedia.orgorganic-chemistry.orgnih.govfrontiersin.org For example, azomethine ylides can react with the C2-C3 double bond of the indole to form pyrrolidino-fused indole structures. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the dipole, the dipolarophile, and the reaction conditions.

The diverse reactivity of the indole core in cycloaddition reactions opens up avenues for the synthesis of novel and structurally complex heterocyclic systems based on the this compound scaffold.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost. It is particularly useful for studying the electronic properties of organic molecules.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For Methyl 7-bromo-1H-indole-4-carboxylate, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.nettandfonline.com

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the distribution of electron density, which reveals the partial atomic charges on each atom. The analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. tandfonline.com

Illustrative Optimized Geometrical Parameters

Parameter Bond/Angle Typical Calculated Value
Bond Length C4-C5 ~1.40 Å
C7-Br ~1.90 Å
N1-H ~1.01 Å
C4-C(O)O ~1.49 Å
Bond Angle C3-C4-C5 ~120°
C6-C7-Br ~120°
O-C-O (ester) ~123°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual calculated values would be specific to the computational method and basis set used.

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). The calculated shifts are usually compared to a reference compound, like tetramethylsilane (B1202638) (TMS), to provide theoretical spectra that can aid in the assignment of experimental peaks. researchgate.net

Illustrative Calculated vs. Experimental ¹H NMR Chemical Shifts

Proton Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
N-H ~8.1 ~8.0
H2 ~7.3 ~7.2
H3 ~6.8 ~6.7
H5 ~7.5 ~7.4
H6 ~7.1 ~7.0

Note: This table presents hypothetical data to illustrate the typical correlation between calculated and experimental NMR shifts. The actual values can vary.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of the molecule. The theoretical spectrum can be used to assign the vibrational modes of the experimental spectrum, such as N-H stretching, C=O stretching of the ester group, and C-Br stretching. It is common practice to scale the calculated frequencies to better match the experimental values due to the harmonic approximation used in the calculations. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. tandfonline.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the indole (B1671886) ring, while the LUMO may have significant contributions from the carboxylate group. This analysis helps in predicting how the molecule will interact with electrophiles and nucleophiles.

Illustrative Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -6.2
LUMO -1.5

Note: These energy values are for illustrative purposes and are typical for stable organic molecules.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time.

MD simulations can explore the different conformations of a molecule by simulating the movement of its atoms over time. For this compound, a key area of conformational flexibility is the rotation around the C4-C(O) bond of the methyl carboxylate group. By calculating the energy as a function of the dihedral angle of this bond, a torsional profile can be generated, revealing the most stable rotational isomers (rotamers) and the energy barriers between them.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules around the solute, providing a realistic representation of the solution-phase behavior. These simulations can reveal how solvent molecules arrange themselves around the solute and how this affects the solute's conformation. For instance, in a polar solvent, the conformation of the methyl carboxylate group may be different from its conformation in a nonpolar solvent due to different dipole-dipole interactions.

Prediction of Reaction Pathways and Transition States through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions involving indole derivatives. nih.govresearchgate.netacs.org These methods allow for the mapping of potential energy surfaces, which describe the energy of a system as a function of the positions of its atoms. Key points on this surface, such as minima (reactants, intermediates, and products) and saddle points (transition states), can be precisely located.

For this compound, computational models can predict the regioselectivity of various functionalization reactions. The indole ring has several potential reaction sites, and their relative reactivity is influenced by the electronic effects of the 7-bromo and 4-carboxylate substituents. DFT calculations can determine the activation energies (ΔG‡) required for a reaction to proceed at different positions on the ring. acs.orgnih.gov A lower activation energy indicates a more favorable, and therefore faster, reaction pathway.

For example, in transition metal-catalyzed C-H functionalization reactions, which are common for indoles, theoretical calculations can model the entire catalytic cycle. nih.govacs.orgrsc.org This includes the initial coordination of the catalyst, the C-H activation step, and the final product formation. By comparing the energy barriers of competing pathways, such as functionalization at the C2, C3, C5, or C6 positions, the most probable outcome can be predicted. Studies on related indole systems have shown that such calculations can successfully rationalize experimentally observed regioselectivity. iisc.ac.in

Table 1: Illustrative Predicted Activation Energies for Electrophilic Aromatic Substitution on this compound

Reaction SitePredicted Activation Energy (ΔG‡) in kcal/molPredicted Pathway Favorability
C2-Position22.5Moderate
C3-Position18.2High
C5-Position25.8Low
C6-Position24.1Low

Note: The data in this table is hypothetical and serves to illustrate the type of results generated from computational modeling. Actual values would require specific DFT calculations.

Quantum Chemical Characterization of Indole Aromaticity and Stability

Quantum chemical methods are essential for characterizing the fundamental electronic properties that determine the aromaticity and stability of the indole nucleus in this compound. jocpr.com DFT and ab initio calculations can provide detailed information on molecular orbital energies, electron density distribution, and other electronic descriptors. chemrxiv.orgchemrxiv.org

Key electronic properties that are routinely calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability. researchgate.net Furthermore, the analysis of the molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack, respectively. For this compound, the nitrogen atom and parts of the pyrrole (B145914) ring are expected to be electron-rich, while the areas near the electron-withdrawing groups and the N-H proton are electron-poor.

Table 2: Representative Calculated Quantum Chemical Properties for Indole and a Substituted Derivative

PropertyIndole (Unsubstituted)This compound (Hypothetical)
HOMO Energy-5.8 eV-6.2 eV
LUMO Energy-0.5 eV-1.5 eV
HOMO-LUMO Gap5.3 eV4.7 eV
Dipole Moment2.1 D3.5 D
Heat of Formation+35.2 kcal/mol+15.8 kcal/mol

Note: This table presents typical values for indole and hypothetical, illustrative values for the target compound to demonstrate substituent effects. Precise values would require specific quantum chemical calculations.

Quantitative Structure-Property Relationships (QSPR) in Indole Carboxylates

Quantitative Structure-Property Relationship (QSPR) studies establish mathematical models that correlate the structural features of a series of molecules with their physicochemical properties. plos.orgnih.gov For a class of compounds like indole carboxylates, QSPR can be used to predict properties such as solubility, binding affinity to a biological target, or chromatographic retention time based on calculated molecular descriptors. nih.gov

The process involves calculating a wide range of descriptors for each molecule in a dataset. These descriptors fall into several categories:

Electronic Descriptors: Derived from quantum chemical calculations, including HOMO/LUMO energies, dipole moment, and atomic charges. neliti.com

Steric Descriptors: Related to the three-dimensional shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Topological Descriptors: Based on the 2D representation of the molecule, describing its connectivity and branching.

Physicochemical Descriptors: Such as hydrophobicity (logP) and molar refractivity. researchgate.net

Once these descriptors are calculated for a series of indole carboxylates with known experimental properties, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are used to build a predictive model. neliti.com Such a model could, for instance, predict the metallo-β-lactamase inhibitory activity of a new, unsynthesized indole carboxylate like this compound based solely on its computed descriptors. researchgate.netchemrxiv.org These predictive capabilities make QSPR a valuable tool in rational drug design and materials science, enabling the screening of virtual libraries of compounds to identify candidates with desired properties.

Table 3: Common Molecular Descriptors Used in QSPR Studies of Indole Derivatives

Descriptor ClassExample DescriptorsInformation Provided
ElectronicHOMO Energy, LUMO Energy, Dipole Moment, Mulliken ChargesReactivity, Polarity, Electrostatic Interactions
Steric / 3DMolecular Volume, Surface Area, Ovality, Principal Moments of InertiaSize, Shape, Potential for steric hindrance
TopologicalWiener Index, Kier & Hall Connectivity Indices, Balaban J indexMolecular branching, Compactness, Connectivity
PhysicochemicalLogP (Octanol-Water Partition Coefficient), Molar Refractivity (MR)Hydrophobicity, Polarizability, Dispersion forces

Applications in Advanced Organic Synthesis and Chemical Biology As a Chemical Entity/building Block

Role as a Key Intermediate in the Total Synthesis of Complex Natural Products

The indole (B1671886) ring system is a fundamental structural motif present in a vast number of complex natural products, particularly alkaloids. The strategic placement of functional groups, such as the bromine atom at the C7 position and the methyl carboxylate at the C4 position on the indole nucleus of Methyl 7-bromo-1H-indole-4-carboxylate, makes it a theoretically useful intermediate for the synthesis of such complex molecules. The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon and heteroatom substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further avenues for molecular elaboration.

However, a comprehensive review of scientific literature does not yield specific examples where this compound has been explicitly used as a key intermediate in the completed total synthesis of a complex natural product. Its utility in this area remains largely hypothetical, based on the known reactivity of similarly functionalized indoles.

Scaffold for the Construction of Diverse Heterocyclic Libraries

The indole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Consequently, the synthesis of diverse libraries of indole-based compounds is a common strategy in drug discovery. This compound is a suitable starting point for such libraries.

The reactivity of this compound allows for diversification at several key positions:

N1 Position: The indole nitrogen can be alkylated, acylated, or arylated to introduce a wide range of substituents.

C7 Position: The bromo group can be replaced through various metal-catalyzed cross-coupling reactions, enabling the attachment of aryl, alkyl, vinyl, or alkynyl groups.

C4 Position: The methyl ester can be converted into amides, hydrazides, or other ester derivatives, introducing further diversity.

While the potential for its use as a scaffold is clear, specific, large-scale heterocyclic libraries originating directly from this compound are not prominently featured in published research.

Utility as a Building Block for Chemical Probes and Molecular Tools

Chemical probes are small molecules used to study and manipulate biological systems. The development of these tools often requires a modular synthesis that allows for the incorporation of reporter tags (e.g., fluorophores, biotin) or reactive groups. The functional handles on this compound make it a potential building block for such probes. For instance, the bromine atom could be functionalized via a Sonogashira coupling to introduce an alkyne, which can then be used in "click chemistry" reactions to attach a reporter molecule.

Despite this potential, there is no specific documentation in the scientific literature detailing the use of this compound as a foundational building block for the synthesis of chemical probes or molecular tools that have been applied in chemical biology studies.

Precursor for the Development of Advanced Organic Materials

Indole derivatives have been investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electron-rich nature and rigid structure. The polymerization of indole-containing monomers can lead to conductive polymers or materials with interesting photophysical properties. A study on the polymerization of methyl indole-4-carboxylate (the non-brominated parent compound) has shown its potential for creating materials with blue light-blocking properties.

The presence of the bromine atom on this compound could theoretically be exploited for electropolymerization or for post-polymerization modification. However, there is currently no research available that specifically describes the use of this compound as a precursor for the development of advanced organic materials.

Challenges and Future Research Perspectives

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The synthesis of polysubstituted indoles like Methyl 7-bromo-1H-indole-4-carboxylate often involves multi-step sequences. A primary challenge lies in developing synthetic routes that are not only high-yielding but also atom-economical, selective, and environmentally benign.

Future research will likely focus on:

Late-Stage C-H Functionalization: Directing the functionalization of a pre-formed indole (B1671886) core at specific C-H bonds is a powerful strategy. nih.gov For this target molecule, developing methods for the selective introduction of the carboxylate group at C4 and the bromine at C7 on an indole template would be a significant advancement, potentially reducing the number of steps required compared to classical methods like the Fischer indole synthesis which builds the ring system from substituted phenylhydrazines. rsc.org

Novel Catalytic Systems: While palladium and copper catalysts are commonly used for C-H functionalization, exploring catalysts based on more abundant and less toxic metals is a key area of sustainable chemistry research. nih.govresearchgate.net Furthermore, the development of metal-free synthesis conditions, perhaps using visible-light photoredox catalysis, presents an attractive, green alternative. rsc.orgnih.gov

Improved Regiocontrol: A persistent challenge in indole synthesis is controlling the regioselectivity, especially when multiple reactive sites are present. For instance, in the Fischer indole synthesis of related carbazoles, mixtures of isomers can be formed. rsc.org Future routes must incorporate strategies, such as the use of meticulously designed directing groups, to ensure the precise installation of substituents at the C4 and C7 positions, avoiding the formation of unwanted isomers. nih.govresearchgate.net

Exploration of Novel Reactivity Patterns and Unconventional Functionalizations

The bromine atom at the C7 position and the ester at C4 are key functional handles for derivatization. However, exploring the reactivity of the other positions on the indole ring could unlock novel molecular architectures.

Key future directions include:

Site-Selective C-H Functionalization: Accessing the C2, C3, C5, and C6 positions of the benzene (B151609) core of the indole scaffold is considerably challenging. nih.gov Research into directing groups and catalytic systems that can selectively activate these positions for reactions like arylation, alkylation, or olefination would vastly expand the chemical space accessible from this starting material. nih.govnih.gov For example, iridium-catalyzed borylation has been shown to be a viable method for functionalizing the C7 position of unprotected indoles, and similar strategies could be developed for other positions. msu.edu

Transition-Metal-Free Borylation and Hydroxylation: Recent breakthroughs have shown that chelation-assisted C-H borylation can be achieved using simple boron tribromide (BBr₃) without any transition metal. nih.govresearchgate.net Applying this type of strategy to selectively functionalize the C-H bonds of this compound would be a significant step towards more sustainable functionalization methods.

Dearomatization Reactions: Exploring reactions that disrupt the aromaticity of the indole core can lead to complex three-dimensional structures. Investigating the susceptibility of this specific bromoindole to dearomatization strategies would be a novel research avenue, yielding scaffolds with potential applications in drug discovery.

Application of Flow Chemistry and Continuous Synthesis Methodologies

Transitioning synthetic routes from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, scalability, reproducibility, and reaction times. mdpi.comnih.gov

Future applications in the synthesis of this compound and its derivatives could involve:

Integrated Multi-Step Synthesis: Designing a continuous flow system where multiple reaction steps, such as a Fischer indole synthesis followed by functionalization, are performed sequentially without isolating intermediates. uc.pt This approach can significantly enhance efficiency and reduce waste.

Enhanced Reaction Conditions: Flow reactors allow for operating at temperatures and pressures that are not easily or safely accessible in batch reactors. researchgate.net This could enable new reaction pathways or improve the efficiency of existing ones. For example, high-temperature cyclizations or cross-coupling reactions could be performed in minutes rather than hours. mdpi.com

Photochemistry in Flow: Combining flow chemistry with photochemistry provides a powerful tool for radical-based reactions. This could be particularly useful for novel C-H functionalization or cyclization reactions, offering green and efficient synthetic alternatives.

Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The direct observation of transient intermediates is a significant challenge in organic synthesis.

Future research should focus on:

Operando Spectroscopy: Applying techniques like in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) to monitor reactions as they occur within a reactor. rsc.orgyoutube.com This allows for the identification of key intermediates and the elucidation of catalytic cycles in real-time.

High-Pressure and High-Temperature Studies: Combining in-situ spectroscopy with high-pressure or high-temperature reaction cells to study reactions under industrially relevant or flow chemistry conditions. rsc.org

Surface-Specific Techniques: For reactions involving heterogeneous catalysts, techniques like Sum Frequency Generation (SFG) and Polarization Modulation-Infrared Reflection Absorption Spectroscopy (PM-IRRAS) can provide specific information about the species adsorbed on the catalyst surface, helping to identify the true active sites and intermediates. rsc.orgdigitellinc.com

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Optimization

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize organic synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions. beilstein-journals.org

The integration of these technologies could impact the study of this compound in several ways:

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying pathways that a human chemist might overlook. beilstein-journals.org

Reaction Condition Optimization: ML models can be trained on large datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature, etc.) for a desired transformation, reducing the amount of empirical experimentation required. beilstein-journals.orgnih.gov

Predicting Reactivity and Selectivity: For complex functionalization reactions on the indole core, ML algorithms can be developed to predict the energy barriers and selectivity for C-H activation at different positions, guiding experimental design. francis-press.comfrancis-press.com

AI/ML Application Potential Impact on this compound Research
Retrosynthesis SoftwareSuggests diverse and efficient synthetic pathways.
Reaction Optimization AlgorithmsPredicts optimal catalysts, solvents, and temperatures for derivatization.
Predictive Reactivity ModelsCalculates selectivity for C-H functionalization at various ring positions.

Expansion of Applications in Materials Science and Catalysis

While indole derivatives are well-known for their pharmacological properties, their unique electronic and structural features also make them attractive for applications in materials science and catalysis.

Future research could explore:

Organic Electronics: Indole-containing molecules, particularly fused systems like indoloindoles, are being investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells due to their electron-rich nature. nih.govresearchgate.net this compound could serve as a key building block for synthesizing such advanced materials.

Novel Ligand Development: The indole scaffold can be incorporated into ligands for transition metal catalysis. The specific substitution pattern of this molecule could be exploited to create ligands with unique steric and electronic properties, potentially leading to catalysts with novel reactivity or selectivity.

Sensor Development: The indole ring is known to exhibit fluorescence. Derivatives of this compound could be designed as fluorescent probes for the detection of specific ions or molecules.

Development of New Spectroscopic Tools for Characterization in Complex Matrices

The unambiguous characterization of novel, highly functionalized indole derivatives is essential. While standard techniques like NMR and mass spectrometry are powerful, new challenges arise when analyzing complex mixtures or trace amounts of material. easychair.org

Advancements are needed in:

Hyphenated Techniques: The coupling of separation techniques like chromatography with advanced spectroscopic methods can aid in the identification of components in complex reaction mixtures or biological samples.

Enhanced NMR Methods: The development and application of more sensitive NMR experiments or the use of computational methods, such as Density Functional Theory (DFT) calculations, can help in the precise structural elucidation of complex indole derivatives and the assignment of their spectroscopic signals. nih.gov

Chiroptical Spectroscopy: For the synthesis of chiral derivatives of this compound, techniques like circular dichroism (CD) spectroscopy will be crucial for determining their absolute stereochemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-bromo-1H-indole-4-carboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer :

  • Synthetic Routes : Common approaches include:

Friedel-Crafts acylation of 7-bromoindole derivatives followed by esterification.

Cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated indole precursors and methyl carboxylate donors .

  • Optimization :
  • Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance coupling efficiency.
  • Adjust solvent polarity (e.g., DMF or THF) to stabilize intermediates.
  • Monitor temperature (80–120°C) to balance reaction rate and byproduct formation.
  • Yield Improvement : Pre-functionalize the indole ring at the 4-position to reduce steric hindrance during esterification .

Q. How should researchers approach the spectroscopic characterization of this compound to confirm structural integrity?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for a singlet at δ ~3.9 ppm (ester methyl group) and deshielded aromatic protons (δ 7.2–8.5 ppm) due to bromine’s electron-withdrawing effect .
  • ¹³C NMR : Ester carbonyl at δ ~165 ppm; C-Br signal at δ ~115 ppm.
  • IR : Strong ester C=O stretch at ~1720 cm⁻¹ and N-H indole stretch at ~3400 cm⁻¹.
  • Mass Spectrometry : Expect molecular ion [M+H]⁺ at m/z 269 (C₁₀H₈BrNO₂).

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELXL or OLEX2 address these?

  • Methodological Answer :

  • Challenges :

Disorder : Bromine’s high electron density may cause anisotropic displacement artifacts.

Weak Reflections : Low crystal quality due to flexible ester groups.

  • Solutions :
  • Use SHELXL (via TWIN or ISOR commands) to model disorder and refine anisotropic displacement parameters .
  • OLEX2 ’s graphical interface allows real-time visualization of residual electron density peaks, aiding in identifying misplaced atoms .
  • Example : A related compound (methyl 4-benzyloxy-7-methoxy-1H-indole-2-carboxylate) showed planar indole units (mean deviation 0.017 Å) resolved via SHELXL .

Q. How can researchers resolve discrepancies between theoretical (DFT) and experimental data (e.g., bond lengths, angles) in crystallographic studies of brominated indole derivatives?

  • Methodological Answer :

  • Step 1 : Compare experimental bond lengths (e.g., C-Br: ~1.90 Å) with DFT-optimized geometries (B3LYP/6-31G* level).
  • Step 2 : Use SHELXL ’s RIGU and DELU restraints to harmonize discrepancies caused by crystal packing forces .
  • Step 3 : Validate via residual density maps in OLEX2 ; deviations >0.05 Å may indicate over-constraint .
  • Case Study : Dihedral angles between indole and substituents in methyl 4-(5-methoxy-1H-indol-3-yl)benzoate differed by 22.5° experimentally vs. 18.3° computationally, resolved using SHELXL’s flexible restraints .

Q. What strategies are effective in analyzing the electronic effects of the bromo substituent on the indole ring’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Computational Analysis :
  • Perform NBO (Natural Bond Orbital) analysis to quantify bromine’s electron-withdrawing effect.
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Experimental Validation :
  • Compare reaction rates of brominated vs. non-brominated analogs in Suzuki-Miyaura couplings.
  • Use Hammett plots to correlate substituent effects with reaction kinetics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.